N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
描述
N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a polycyclic pyrido-quinoline scaffold. The molecule’s core consists of a fused tricyclic system (pyrido[3,2,1-ij]quinoline) substituted with a sulfonamide group at position 9 and a 3-oxo group. The N-butyl-N-methyl substitution on the sulfonamide moiety distinguishes it from other analogs, influencing its pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-4-9-18(2)23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIQOANJKFOFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323398 | |
| Record name | N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898464-57-8 | |
| Record name | N-butyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit detailed exploration. This article synthesizes current research findings regarding the compound's biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is with a molecular weight of approximately 300.39 g/mol. The compound features a hexahydropyridoquinoline backbone with a sulfonamide group that contributes to its biological activity.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property could be beneficial in treating inflammatory diseases.
The mechanism by which N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exerts its effects appears to involve the inhibition of specific enzymes involved in bacterial folate synthesis. This action is similar to that of traditional sulfonamide antibiotics.
Case Studies and Research Findings
A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various sulfonamide derivatives. The findings indicated that modifications to the alkyl chain significantly affect antimicrobial potency and selectivity against specific bacterial strains .
Another research effort focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results demonstrated a marked reduction in joint swelling and pain scores when treated with N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide compared to controls .
Toxicity and Safety Profile
Toxicological assessments indicate that N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exhibits low acute toxicity in animal models. However, long-term studies are required to fully understand its safety profile.
相似化合物的比较
Structural Analogues
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Pharmacological and Functional Comparisons
Diuretic Activity
- Pyrroloquinolone analogs with sulfonamide groups exhibit renal sodium excretion enhancement via carbonic anhydrase inhibition .
- N-(4-bromo-2-methylphenyl) analog : Bromine substitution may increase membrane permeability but could reduce solubility, limiting renal efficacy compared to the target compound .
- 4-(trifluoromethyl)phenyl analog : The CF₃ group enhances metabolic stability and bioavailability, making it a candidate for prolonged diuretic action .
Structural Modifications and Activity
- Carboxamide vs. Sulfonamide : N-aryl carboxamides () show reduced diuretic potency compared to sulfonamides, likely due to weaker interactions with carbonic anhydrase active sites .
Physicochemical and Stability Comparisons
- Solubility : The N-butyl-N-methyl group in the target compound likely improves lipid solubility compared to polar substituents (e.g., hydroxyl or carboxamide groups in ), enhancing blood-brain barrier penetration .
- Metabolic Stability : The trifluoromethyl group in ’s analog resists oxidative metabolism, whereas bromine in ’s compound may lead to reactive intermediate formation .
- Polymorphism: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline () demonstrate polymorphism, which affects bioavailability. The target compound’s crystallization behavior remains unstudied but warrants investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
